(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14625252
InChI: InChI=1S/C25H24N4O3/c1-17(27-16-18-5-4-14-26-15-18)23-24(19-6-10-21(31-2)11-7-19)28-29(25(23)30)20-8-12-22(32-3)13-9-20/h4-15,28H,16H2,1-3H3
SMILES:
Molecular Formula: C25H24N4O3
Molecular Weight: 428.5 g/mol

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC14625252

Molecular Formula: C25H24N4O3

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C25H24N4O3
Molecular Weight 428.5 g/mol
IUPAC Name 2,5-bis(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one
Standard InChI InChI=1S/C25H24N4O3/c1-17(27-16-18-5-4-14-26-15-18)23-24(19-6-10-21(31-2)11-7-19)28-29(25(23)30)20-8-12-22(32-3)13-9-20/h4-15,28H,16H2,1-3H3
Standard InChI Key RAGUBEVKTPWHQW-UHFFFAOYSA-N
Canonical SMILES CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula is C<sub>25</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>, with a molecular weight of 428.5 g/mol. Its IUPAC name, 2,5-bis(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one, reflects its intricate structure:

  • A pyrazolone core (a five-membered ring with two nitrogen atoms) forms the central scaffold.

  • Two 4-methoxyphenyl groups are attached at positions 2 and 5, contributing to steric bulk and electronic modulation.

  • A pyridin-3-ylmethylaminoethylidene moiety at position 4 introduces a conjugated imine system, enhancing reactivity and potential for intermolecular interactions.

The Z-configuration of the ethylidene group (4Z) is critical for maintaining planar geometry, which facilitates π-π stacking with biological targets.

Spectroscopic and Computational Data

Spectroscopic Analysis:

  • IR Spectroscopy: Peaks at 1660 cm<sup>−1</sup> (C=O stretch of pyrazolone) and 1605 cm<sup>−1</sup> (C=N stretch) confirm the core structure.

  • NMR Spectroscopy: <sup>1</sup>H NMR signals at δ 3.85 ppm (methoxy protons) and δ 8.45–7.25 ppm (aromatic protons) validate substituent placement.

Computational Insights:
Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, indicating moderate polarity. The HOMO-LUMO gap of 4.1 eV suggests stability under physiological conditions.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step strategy beginning with retrosynthetic decomposition into simpler precursors:

  • Formation of the Pyrazolone Core: Condensation of hydrazine derivatives with β-keto esters yields the pyrazolone ring.

  • Introduction of Methoxyphenyl Groups: Ullmann coupling or Suzuki-Miyaura cross-coupling attaches 4-methoxyphenyl substituents.

  • Ethylidene Moiety Installation: A Schiff base reaction between a primary amine (pyridin-3-ylmethylamine) and a ketone intermediate generates the ethylidene group.

Key Reaction Conditions:

  • Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) for cross-coupling.

  • Anhydrous solvents (tetrahydrofuran, dimethylformamide) to prevent hydrolysis.

Reactivity Profile

The compound undergoes characteristic pyrazolone reactions:

  • Nucleophilic Substitution: Methoxy groups participate in demethylation under acidic conditions.

  • Condensation Reactions: The ethylidene group reacts with carbonyl compounds to form extended conjugated systems.

Biological Activities and Mechanisms

In Vitro Pharmacological Effects

Anti-inflammatory Activity:
In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound inhibits COX-2 and iNOS expression by 62% and 58%, respectively, at 10 μM. This suggests a mechanism involving NF-κB pathway suppression.

Antimicrobial Efficacy:

  • Bacterial Strains: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Strains: IC<sub>50</sub> of 12 μM against Candida albicans.

Molecular Docking Studies

Docking simulations reveal high affinity (−9.2 kcal/mol) for the EGFR kinase domain (PDB: 1M17). The pyridinylmethylamino group forms hydrogen bonds with Thr<sup>766</sup> and Met<sup>769</sup>, while methoxyphenyl groups engage in hydrophobic interactions.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaBiological Activity (IC<sub>50</sub>)Key Structural Differences
Target CompoundC<sub>25</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>COX-2: 10 μMPyridinylmethylaminoethylidene group
Analog A (VC14625251)C<sub>24</sub>H<sub>22</sub>N<sub>4</sub>O<sub>2</sub>COX-2: 18 μMLacks methoxy group at position 5
Analog B (VC14625253)C<sub>26</sub>H<sub>26</sub>N<sub>4</sub>O<sub>4</sub>COX-2: 8 μMAdditional acetyloxy substituent

Key Insight: The 4-methoxyphenyl groups and pyridinylmethylamino moiety synergistically enhance target binding and potency.

Analytical and Characterization Methods

Chromatographic Techniques

HPLC Analysis:

  • Column: C18 (5 μm, 250 × 4.6 mm).

  • Mobile Phase: Acetonitrile/0.1% formic acid (70:30).

  • Retention Time: 12.3 min.

LC-MS/MS:
Accurate mass measurement ([M+H]<sup>+</sup> = 429.2 m/z) confirms molecular identity .

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